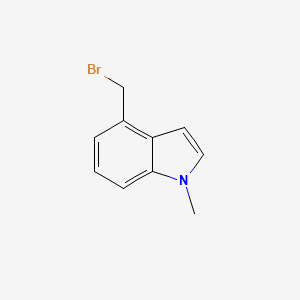

4-(Bromomethyl)-1-methyl-1H-indole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H10BrN |

|---|---|

Molecular Weight |

224.10 g/mol |

IUPAC Name |

4-(bromomethyl)-1-methylindole |

InChI |

InChI=1S/C10H10BrN/c1-12-6-5-9-8(7-11)3-2-4-10(9)12/h2-6H,7H2,1H3 |

InChI Key |

HDOVEAMXWVLJKV-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC2=C(C=CC=C21)CBr |

Origin of Product |

United States |

Reactivity and Chemical Transformations of 4 Bromomethyl 1 Methyl 1h Indole

Nucleophilic Substitution Reactions of the Bromomethyl Group

The bromine atom in the bromomethyl group is a good leaving group, making the benzylic carbon atom susceptible to attack by nucleophiles. This reactivity is the basis for numerous nucleophilic substitution reactions. libretexts.org

The formation of new carbon-carbon bonds is a fundamental transformation in organic synthesis. nih.govorganic-chemistry.orgillinois.edu In the context of 4-(bromomethyl)-1-methyl-1H-indole, this can be achieved by reacting it with various carbon-based nucleophiles. For instance, the reaction with carbanions, such as those derived from active methylene (B1212753) compounds, or with organometallic reagents can lead to the formation of new C-C bonds. These reactions are crucial for extending the carbon framework of the indole (B1671886) molecule. nih.gov

Reaction with Active Methylene Compounds: In the presence of a suitable base, active methylene compounds can be deprotonated to form a nucleophilic carbanion that can displace the bromide ion.

Alkylation Reactions: The bromomethyl group can be used to alkylate a variety of substrates, leading to the formation of new carbon-carbon single bonds.

A study on the synthesis of 10-Deoxymethynolide demonstrated the coupling of a pyridinium (B92312) salt with an aldehyde to form an alcohol, showcasing a method for C-C bond formation. organic-chemistry.org Another example involves the iron-catalyzed migration of an alkene followed by carbon-carbon bond formation with an iodide. organic-chemistry.org

Table 1: Examples of Carbon-Carbon Bond Formation Reactions

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| Pyridinium salt 1 | Aldehyde 2 | Alcohol 3 | Coupling |

| Alkene 4 | Iodide 5 | Linear product 6 | Iron-catalyzed coupling |

The displacement of the bromide by heteroatom nucleophiles is a common strategy for introducing functional groups containing nitrogen, oxygen, or sulfur. nih.govresearchgate.netmdpi.comwiley.com These reactions significantly broaden the chemical diversity of the resulting indole derivatives.

C-N Bond Formation: Amines, amides, and other nitrogen-containing nucleophiles can react with this compound to form the corresponding 4-(aminomethyl) derivatives. This is a key step in the synthesis of many biologically active compounds.

C-O Bond Formation: Alkoxides and phenoxides can displace the bromide to yield ethers.

C-S Bond Formation: Thiolates are effective nucleophiles for the formation of thioethers. lnu.edu.cn

Research has shown that carbon-sulfur bond formation can be achieved by reacting dithiocarbamates, xanthates, dithioesters, and thioethers with active methylene compounds or indole derivatives in the presence of carbon tetrabromide. lnu.edu.cn This reaction proceeds through a sulfenyl bromide intermediate. lnu.edu.cn

Table 2: Examples of Carbon-Heteroatom Bond Formation Reactions

| Nucleophile | Product Type |

| Amines | 4-(Aminomethyl)indoles |

| Alkoxides/Phenoxides | 4-(Alkoxymethyl)/4-(Phenoxymethyl)indoles |

| Thiolates | 4-(Thioalkylmethyl)indoles |

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. mdpi.commdpi-res.comrsc.orgnih.gov

Palladium catalysts are particularly effective in mediating cross-coupling reactions involving the carbon-bromine bond of this compound. nih.gov These reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. uwindsor.ca

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed reaction for the formation of carbon-carbon bonds. rsc.orgresearchgate.netnih.govmdpi.com It involves the reaction of an organohalide with an organoboronic acid in the presence of a palladium catalyst and a base. researchgate.netmdpi.com

In the case of this compound, the C-Br bond can participate in Suzuki-Miyaura coupling reactions with various aryl- or vinylboronic acids. This allows for the introduction of aromatic or vinylic substituents at the 4-position of the indole ring. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity. For instance, a study on the Suzuki-Miyaura cross-coupling of 4-bromomethyl coumarins with aryl boronic acids showed that the reaction proceeds under specific conditions to yield differently substituted 4-benzyl coumarins. researchgate.net

Table 3: Key Components of the Suzuki-Miyaura Coupling

| Component | Role | Example |

| Organohalide | Electrophilic partner | This compound |

| Organoboronic Acid | Nucleophilic partner | Phenylboronic acid |

| Palladium Catalyst | Mediates the reaction | Pd(PPh₃)₄ |

| Base | Activates the boronic acid | K₂CO₃, Cs₂CO₃ |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orglibretexts.orgyoutube.com This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and functional group tolerance. beilstein-journals.orgresearchgate.netbeilstein-journals.org

This methodology can be applied to this compound to introduce a wide variety of primary and secondary amines at the 4-position. The choice of palladium precursor, phosphine (B1218219) ligand, and base is critical for the success of the reaction. The development of sterically hindered and electron-rich phosphine ligands has been instrumental in expanding the scope of the Buchwald-Hartwig amination. wikipedia.org

Table 4: Key Components of the Buchwald-Hartwig Amination

| Component | Role | Example |

| Aryl Halide | Electrophilic partner | This compound |

| Amine | Nucleophilic partner | Aniline (B41778), Piperidine |

| Palladium Catalyst | Mediates the reaction | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | Stabilizes the catalyst | Xantphos, tBuDavePhos |

| Base | Deprotonates the amine | NaOt-Bu, Cs₂CO₃ |

Palladium-Catalyzed Cross-Couplings Involving the C-Br Bond

Other Coupling Reactions (e.g., Stille, Sonogashira)

Beyond the more common coupling reactions, this compound is a viable substrate for other significant carbon-carbon bond-forming reactions, such as the Stille and Sonogashira couplings.

The Stille reaction involves the coupling of an organotin compound with an organic halide catalyzed by palladium. wikipedia.org This reaction is valued for its tolerance of a wide array of functional groups and the stability of the organotin reagents in the presence of air and moisture. wikipedia.org While direct examples involving this compound are not prevalent in the searched literature, the principles of the Stille reaction suggest its applicability. The reaction mechanism proceeds through a catalytic cycle involving oxidative addition of the organic halide to a Pd(0) complex, followed by transmetalation with the organotin reagent and reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org

The Sonogashira reaction , a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is another important transformation. nih.govorganic-chemistry.org This reaction typically employs a copper(I) co-catalyst. organic-chemistry.org The versatility of the Sonogashira reaction has been demonstrated in the coupling of various aryl halides with terminal alkynes, including those with functional groups that might be sensitive under other conditions. nih.gov For instance, successful Sonogashira couplings have been reported for 4-bromo-1H-indole, achieving good yields. nih.gov Given the reactivity of the C-Br bond, this compound would be expected to undergo Sonogashira coupling, providing a route to introduce alkynyl moieties at the 4-position of the indole ring.

Table 1: Overview of Stille and Sonogashira Reactions

| Reaction | Description | Key Components |

| Stille Reaction | Palladium-catalyzed coupling of an organotin compound with an organic halide. wikipedia.org | Pd(0) catalyst, Organotin reagent (e.g., R-Sn(Alkyl)₃), Organic halide (R'-X) wikipedia.org |

| Sonogashira Reaction | Palladium-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide. nih.govorganic-chemistry.org | Pd catalyst, Copper(I) co-catalyst, Amine base, Terminal alkyne, Aryl/vinyl halide organic-chemistry.org |

Copper-Catalyzed Reactions

Copper-catalyzed reactions offer a valuable alternative and complement to palladium-catalyzed processes for the functionalization of this compound. Copper catalysts are known to facilitate a variety of transformations, including cross-coupling and multicomponent reactions. beilstein-journals.orgnih.gov

In the context of indole chemistry, copper sulfate (B86663) (CuSO₄) has been effectively used as a catalyst in multicomponent reactions to synthesize complex carbazole (B46965) derivatives. beilstein-journals.org These reactions often proceed through the in situ generation of reactive intermediates like indole-based ortho-quinodimethanes. beilstein-journals.org While not directly involving this compound, these examples showcase the potential of copper catalysis to activate indole substrates for further transformations.

Copper(I) iodide, often in conjunction with a ligand, is a common catalyst for various coupling reactions. nih.gov For instance, copper(I)-catalyzed systems have been developed for the halogen exchange in alkenyl halides, demonstrating the ability of copper to facilitate the transformation of C-X bonds. nih.gov Such catalytic systems could potentially be adapted for the functionalization of the bromomethyl group in this compound.

Table 2: Examples of Copper-Catalyzed Reactions in Heterocyclic Chemistry

| Catalyst System | Reaction Type | Substrates | Product Type | Reference |

| CuSO₄ | Multicomponent Diels-Alder | 2-methylindole, aromatic aldehydes, cyclic 1,3-diones | Spiro[carbazole-3,3'-indolines] and related structures | beilstein-journals.org |

| Copper Iodide / Ligand | Vinylic Halogen Exchange | Alkenyl iodides | Alkenyl chlorides and bromides | nih.gov |

Emerging Catalytic Systems for C-Br Bond Functionalization

The development of novel and more efficient catalytic systems for the functionalization of carbon-bromine bonds is an active area of research. These emerging systems often aim to overcome the limitations of traditional catalysts, such as harsh reaction conditions or limited substrate scope.

For indole derivatives, innovative strategies for site-selective C-H functionalization have been developed, which can be conceptually extended to C-Br functionalization. nih.gov These methods often rely on the use of directing groups to achieve high regioselectivity in the introduction of new functional groups onto the indole core. nih.gov

Furthermore, metal-free oxidative cross-coupling reactions are gaining prominence as a cost-effective and environmentally benign alternative to metal-catalyzed processes. colab.ws For example, N-chlorosuccinimide has been used as a mild oxidant for the functionalization of tetrahydrocarbazoles. colab.ws While this example doesn't directly involve a C-Br bond, it highlights the trend towards developing catalytic systems that avoid the use of heavy metals. The principles of activating specific positions on the indole ring could be applied to the targeted functionalization of bromo-substituted indoles like this compound.

Oxidation and Reduction Reactions

The chemical reactivity of this compound also encompasses oxidation and reduction reactions, which can target either the bromomethyl substituent or the indole nucleus itself.

Selective Oxidation of the Bromomethyl Moiety

The bromomethyl group at the C4 position of the indole ring is susceptible to oxidation. A common transformation is the conversion of a bromomethyl group to an aldehyde. This can be achieved using various oxidizing agents. For instance, the Sommelet reaction or treatment with reagents like 2-nitropropane (B154153) and sodium ethoxide can effect this transformation. While specific examples for this compound are not detailed in the provided search results, the oxidation of a related compound, 4-(bromomethyl)-1-phenylsulfonyl-1H-indole, can be inferred from the synthesis of 4-bromo-1-methyl-1H-indole-3-carbaldehyde, which involves formylation at the 3-position. nih.gov This suggests that the bromomethyl group can be selectively oxidized to an aldehyde, providing a valuable synthetic handle for further modifications.

Reduction of the Bromomethyl Group

Conversely, the bromomethyl group can be reduced to a methyl group. This transformation can be accomplished using various reducing agents, such as catalytic hydrogenation or hydride reagents like lithium aluminum hydride. The reduction of the bromomethyl group would yield 1,4-dimethyl-1H-indole. This reaction provides a method for the de-halogenation and introduction of a simple alkyl substituent at the C4 position.

Redox Chemistry of the Indole Nucleus

The indole nucleus itself can undergo redox reactions. The electrooxidation of N-methylindole, for example, leads to the formation of soluble oligomers, primarily an asymmetric cyclic trimer. rsc.org This trimer is capable of undergoing a reversible one-electron redox reaction. rsc.org This indicates that the indole ring system of this compound can be electrochemically active, potentially leading to polymerization or the formation of discrete oligomeric species under oxidative conditions. Further oxidation of these oligomers, however, does not necessarily lead to the formation of electroactive films, a behavior that is dependent on the substitution pattern of the indole ring. rsc.org

Radical-Mediated Transformations Involving the Bromomethyl Group

The bromomethyl group in this compound is susceptible to radical reactions, primarily through the homolytic cleavage of the carbon-bromine bond. This process generates a stabilized benzylic-type radical at the 4-position of the indole ring, which can then participate in various synthetic transformations.

A key example of a radical-mediated transformation is the radical bromination of a related compound, 4-methyl-1-(phenylsulfonyl)-1H-indole, to introduce a bromine atom at the methyl group. This reaction is typically initiated by radical initiators such as azobisisobutyronitrile (AIBN) in the presence of a bromine source like N-bromosuccinimide (NBS). nih.gov The mechanism involves the abstraction of a hydrogen atom from the methyl group by a bromine radical, forming a resonance-stabilized indolyl-methyl radical. This radical then reacts with another molecule of NBS to afford the bromomethyl product and a succinimidyl radical, which continues the radical chain reaction. A similar principle applies to the generation of a radical from this compound for subsequent reactions.

Once the 4-(indolyl)methyl radical is formed, it can undergo a variety of transformations. While specific examples for this compound are not extensively documented in dedicated studies, the reactivity can be inferred from general principles of radical chemistry. These potential transformations include:

Reductive Dehalogenation: In the presence of a radical initiator and a hydrogen atom donor, such as tributyltin hydride or, in more modern "tin-free" methods, tris(trimethylsilyl)silane (B43935) (TTMSS), the bromomethyl group can be reduced to a methyl group. researchgate.netbeilstein-journals.org These tin-free methods are increasingly favored due to the toxicity of organotin compounds. researchgate.netrsc.org

Giese Reaction: The indolyl-methyl radical can add to electron-deficient alkenes in an intermolecular fashion, a process known as the Giese reaction. nih.gov This reaction forms a new carbon-carbon bond and is a powerful tool for constructing more complex molecular scaffolds. The reaction is often mediated by photoredox catalysis, which allows for mild reaction conditions. nih.gov

Radical Cyclization: If an appropriate unsaturated moiety is present elsewhere in the molecule, the indolyl-methyl radical can undergo intramolecular cyclization to form new ring systems. thieme-connect.de These radical cyclizations are a cornerstone of modern synthetic organic chemistry for the construction of polycyclic and heterocyclic compounds. beilstein-journals.orgthieme-connect.demdpi.com The regioselectivity of the cyclization (e.g., exo versus endo cyclization) is governed by Baldwin's rules and the stability of the resulting radical intermediates.

The following table summarizes the key reagents and expected products for these potential radical-mediated transformations of this compound.

| Transformation | Key Reagents | Expected Product |

| Radical Bromination (of 4-methyl precursor) | N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) | This compound |

| Reductive Dehalogenation | Tris(trimethylsilyl)silane (TTMSS), AIBN | 4-Methyl-1-methyl-1H-indole |

| Giese Reaction | Electron-deficient alkene, Photoredox catalyst | Adduct of the indolyl-methyl radical to the alkene |

| Radical Cyclization | Intramolecular alkene/alkyne | Fused or spirocyclic indole derivative |

Rearrangement Reactions and Domino Processes

The strategic placement of the bromomethyl group on the indole scaffold allows for its participation in various rearrangement and domino (or cascade) reactions, leading to the efficient synthesis of complex molecular architectures, most notably carbazole derivatives.

A significant example of a domino process is the Lewis acid-mediated synthesis of carbazoles from this compound and various aromatic or heteroaromatic nucleophiles. For instance, the reaction of this compound with anilines in the presence of a Lewis acid like zinc bromide (ZnBr₂) can initiate a domino sequence. This sequence likely commences with a Friedel-Crafts-type alkylation of the aniline with the electrophilic bromomethyl indole, followed by an intramolecular cyclization and subsequent aromatization to furnish the carbazole skeleton.

Another important class of reactions involves the synthesis of fused indole systems through rearrangement pathways. The Smiles rearrangement, a type of intramolecular nucleophilic aromatic substitution, has been utilized in the synthesis of indole-fused dibenzo[b,f] rsc.orgresearchgate.netoxazepines from related indole precursors. rsc.org While not directly involving this compound, this illustrates the potential for rearrangement reactions in elaborating the indole core.

The synthesis of tetrahydrocarbazol-1-ones from 1,4-dicarbonylindole derivatives through a Brønsted acid-catalyzed cascade reaction also highlights the utility of domino processes in indole chemistry. nih.gov This reaction involves an intramolecular Friedel-Crafts hydroxyalkylation followed by an intermolecular nucleophilic substitution.

The Diels-Alder reaction of indole-based dienes represents another powerful strategy for constructing carbazole frameworks. thieme-connect.de Although not a direct transformation of this compound, the functionalization at the 4-position can be envisioned to influence the reactivity of dienes derived from this scaffold.

The table below outlines some of the key rearrangement and domino processes that are relevant to the reactivity of this compound.

| Reaction Type | Key Reagents/Conditions | Product Type |

| Domino Carbazole Synthesis | Aniline, ZnBr₂ | Substituted Carbazole |

| Smiles Rearrangement (in related systems) | Base | Fused Heterocycles |

| Brønsted Acid-Catalyzed Cascade | Acid, Nucleophile | Functionalized Tetrahydrocarbazolones |

| Diels-Alder Cycloaddition (of derived dienes) | Dienophile, Heat or Catalyst | Carbazole Derivatives |

These radical, rearrangement, and domino reactions underscore the synthetic utility of this compound as a versatile building block in the construction of a diverse array of complex nitrogen-containing heterocyclic compounds.

Mechanistic Investigations and Regiochemical Control in Reactions of 4 Bromomethyl 1 Methyl 1h Indole

Mechanistic Pathways of Key Transformations

The reactions of 4-(Bromomethyl)-1-methyl-1H-indole can proceed through different mechanistic pathways, primarily dictated by the nature of the reagents and reaction conditions. The two main sites of reactivity are the benzylic carbon of the bromomethyl group and the C3 position of the indole (B1671886) ring.

Understanding Reaction Intermediates and Transition States

Reactions at the benzylic position, involving the substitution of the bromine atom, can occur via either an S(_N)1 or S(_N)2 mechanism.

In an S(_N)1 pathway , the rate-determining step is the departure of the bromide ion to form a planar, sp²-hybridized indole-4-ylmethyl carbocation . chemistrysteps.com This carbocation is significantly stabilized by resonance, as the positive charge can be delocalized into the indole ring system. chemistrysteps.commasterorganicchemistry.com The empty p-orbital of the benzylic carbon aligns with the π-system of the indole, allowing for effective charge dispersal. chemistrysteps.com The subsequent attack of a nucleophile on this planar intermediate can occur from either face, which would lead to a racemic mixture if the substitution creates a new stereocenter. The transition state for this step resembles the high-energy carbocation intermediate.

Alternatively, a concerted S(_N)2 mechanism can take place, particularly with strong, unhindered nucleophiles in polar aprotic solvents. masterorganicchemistry.compressbooks.pub In this pathway, the nucleophile attacks the benzylic carbon at the same time as the bromide ion departs. This process proceeds through a five-coordinate trigonal bipyramidal transition state. masterorganicchemistry.com

Electrophilic aromatic substitution, on the other hand, involves the formation of a Wheland intermediate (or σ-complex). Attack of an electrophile at the C3 position of the indole ring leads to a resonance-stabilized cation where the positive charge is delocalized over the pyrrole (B145914) ring and onto the nitrogen atom, without disrupting the aromaticity of the fused benzene (B151609) ring. stackexchange.com This intermediate is generally more stable than the one formed from attack at the C2 position. stackexchange.com

| Reaction Type | Intermediate | Key Stabilizing Factors |

| S(_N)1 Substitution | Indole-4-ylmethyl carbocation | Resonance with the indole π-system. chemistrysteps.commasterorganicchemistry.com |

| S(_N)2 Substitution | Trigonal bipyramidal transition state | Concerted bond formation and breaking. masterorganicchemistry.com |

| Electrophilic Aromatic Substitution | Wheland intermediate (σ-complex) | Resonance delocalization involving the nitrogen lone pair, preservation of benzene ring aromaticity. stackexchange.com |

Role of the N-Methyl Group in Influencing Reactivity

The methyl group at the N1 position of the indole ring plays a significant role in modulating the reactivity of this compound.

Firstly, the N-methyl group prevents deprotonation at the nitrogen atom, thus eliminating side reactions that can occur with N-H indoles under basic conditions. rsc.org This makes the N-methylated indole a more predictable substrate in many transformations.

Secondly, the methyl group is an electron-donating group through an inductive effect. This increases the electron density of the indole ring, making it more nucleophilic and thus more reactive towards electrophiles compared to its N-H counterpart. This enhanced nucleophilicity particularly activates the C3 position for electrophilic attack.

Furthermore, the absence of the N-H proton means that the molecule cannot act as a hydrogen bond donor, which can influence its solubility and interactions with solvents and other reagents. In some cases, N-alkylation can favor reaction at the nitrogen over C3, but with the nitrogen already methylated, this pathway is blocked, directing reactions to other sites. rsc.org

Regioselectivity Studies in Indole Derivatization

The regioselectivity of reactions involving this compound is a critical aspect, determining whether functionalization occurs at the benzylic position or on the indole ring.

Factors Governing Electrophilic Attack on the Indole Ring

For electrophilic aromatic substitution, the indole ring is highly activated, and the preferred site of attack is the C3 position. stackexchange.combhu.ac.in This preference is explained by the stability of the resulting Wheland intermediate.

Attack at C3: The positive charge in the intermediate can be delocalized onto the nitrogen atom without disrupting the aromatic sextet of the benzene ring. stackexchange.com This results in a more stable intermediate compared to attack at other positions.

Attack at C2: Attack at the C2 position leads to an intermediate where stabilization by the nitrogen lone pair would require disruption of the benzene ring's aromaticity. stackexchange.com

Attack on the Benzene Ring (C5, C6, C7): The pyrrole ring is significantly more electron-rich and reactive towards electrophiles than the benzene portion of the indole. bhu.ac.in Therefore, electrophilic attack on the benzene ring is generally not favored unless the C3 position is blocked and the reaction is performed under harsh conditions. bhu.ac.in

The N-methyl group further enhances the electron density of the pyrrole ring, reinforcing the intrinsic preference for C3 substitution.

Regiochemical Control in Benzylic and Aromatic Substitutions

The presence of two distinct reactive sites in this compound allows for selective functionalization by careful choice of reaction conditions.

Benzylic Substitution: This pathway is favored by nucleophilic reagents . Strong nucleophiles will readily displace the bromide ion at the benzylic position via an S(_N)2 mechanism, while weaker nucleophiles might favor an S(_N)1 pathway, especially in polar protic solvents that can stabilize the carbocation intermediate. chemistrysteps.compressbooks.pub This type of reaction is a powerful tool for introducing a variety of functional groups at the C4-methyl position.

Aromatic Substitution: This pathway is favored by electrophilic reagents . Reagents that generate strong electrophiles will preferentially attack the electron-rich C3 position of the indole ring. acs.org Common electrophilic substitution reactions include nitration, halogenation, Friedel-Crafts acylation, and formylation (Vilsmeier-Haack reaction). bhu.ac.in

The key to regiochemical control lies in the fundamental nature of the chosen reagent: nucleophiles react at the electron-deficient benzylic carbon, while electrophiles react at the electron-rich C3-position of the indole ring.

| Reagent Type | Favored Reaction | Position of Attack | Typical Conditions |

| Nucleophile (e.g., CN⁻, RO⁻, R₂NH) | Benzylic Substitution (S(_N)1/S(_N)2) | C4-methylene carbon | Polar solvents, may require a base. masterorganicchemistry.compressbooks.pub |

| Electrophile (e.g., NO₂⁺, Br⁺, RCO⁺) | Electrophilic Aromatic Substitution | C3 of the indole ring | Acidic or Lewis acidic conditions. bhu.ac.inacs.org |

Stereochemical Aspects of Reactions Involving this compound

The stereochemical outcome of reactions with this compound is primarily relevant for substitutions at the benzylic carbon, as this is the only prochiral center in the molecule.

If the benzylic substitution proceeds through a pure S(_N)1 mechanism , the reaction involves a planar carbocation intermediate. chemistrysteps.com The subsequent attack by a nucleophile can occur from either face of the plane with equal probability. If this reaction creates a new stereocenter (i.e., by introduction of a group that makes the benzylic carbon chiral), a racemic mixture of the two enantiomers would be expected. youtube.com

In contrast, if the reaction follows a pure S(_N)2 pathway , it proceeds with inversion of configuration at the reaction center. masterorganicchemistry.com However, since the starting material, this compound, is achiral, this inversion is not observable unless a chiral nucleophile is used, which could potentially lead to diastereomeric products.

In practice, reactions of benzylic halides can often proceed through a mixture of S(_N)1 and S(_N)2 pathways, leading to a product with partial racemization and some degree of inversion of configuration. The exact stereochemical outcome would depend on factors such as the strength and concentration of the nucleophile, the solvent polarity, and the temperature. pressbooks.pub

Development of Atroposelective Synthesis Methods

Atropisomerism, a type of axial chirality arising from restricted rotation around a single bond, is a prominent feature in many biologically active molecules and chiral ligands. The development of methods for the atroposelective synthesis of molecules, including indole derivatives, is a significant area of research. While specific methods for the atroposelective synthesis of this compound are not extensively documented in the literature, the structural features of this compound suggest the potential for creating atropisomeric products.

The key to atropisomerism in derivatives of this compound would be the introduction of a bulky substituent at the bromomethyl position or through coupling reactions that create a sterically hindered biaryl axis. The rotation around the C4-C(substituent) bond or the newly formed aryl-aryl bond could be restricted, leading to stable atropisomers.

General strategies for the atroposelective synthesis of indole derivatives often rely on the use of chiral catalysts or auxiliaries. These methods can be broadly categorized into:

Chiral Catalyst-Controlled Reactions: This approach involves the use of a chiral catalyst, such as a chiral phosphoric acid or a transition metal complex with a chiral ligand, to control the stereochemical outcome of a reaction. For instance, in the synthesis of N-arylindoles, chiral catalysts can be employed to control the orientation of the aryl group relative to the indole ring, leading to the preferential formation of one atropisomer.

Substrate-Controlled Reactions: In this strategy, a chiral auxiliary is attached to the substrate, which directs the stereochemical course of a subsequent reaction. After the desired chiral product is formed, the auxiliary can be removed.

Central-to-Axial Chirality Transfer: This method involves the conversion of a pre-existing stereocenter into an element of axial chirality. This can be a powerful strategy for the synthesis of atropisomeric compounds.

Given the reactivity of the bromomethyl group, nucleophilic substitution reactions with chiral nucleophiles or coupling reactions with chiral partners could be explored for the atroposelective synthesis of derivatives of this compound.

Chiral Induction and Control in Derivatization Reactions

Chiral induction in derivatization reactions of this compound is a critical aspect of stereoselective synthesis. The goal is to control the formation of new stereocenters or to induce axial chirality with a high degree of stereoselectivity.

One notable strategy for achieving this is through chiral center induced chiral axis formation . In this approach, a chiral moiety is introduced into the molecule, and this existing chirality influences the formation of a new chiral axis. For example, the reaction of an indole with a chiral amino acid derivative can lead to the formation of an N-C chiral axis with a specific preferred conformation. This principle could be applied to this compound by reacting it with a chiral nucleophile. The stereocenter in the nucleophile would direct the stereochemical outcome of the substitution reaction, potentially leading to a diastereoselective synthesis of products with a new stereocenter at the methylene (B1212753) bridge.

Furthermore, the use of chiral phase-transfer catalysts in reactions involving the bromomethyl group could provide a means of controlling the stereochemistry of the products. These catalysts can create a chiral environment around the reacting species, favoring the formation of one enantiomer over the other.

The table below summarizes potential strategies for chiral induction in reactions of this compound.

| Strategy | Description | Potential Application to this compound |

| Use of Chiral Nucleophiles | A chiral nucleophile reacts with the electrophilic bromomethyl group, creating a new stereocenter. | Reaction with chiral alcohols, amines, or carbanions to form ethers, amines, or C-C coupled products with a new stereocenter. |

| Chiral Catalyst-Mediated Reactions | A chiral catalyst is used to control the approach of the nucleophile to the substrate. | Phase-transfer catalysis for substitution reactions or transition metal catalysis for coupling reactions using chiral ligands. |

| Chiral Auxiliary Approach | A chiral auxiliary is temporarily attached to the indole or the reacting partner to direct the stereochemistry. | Attachment of a chiral auxiliary to the indole nitrogen (if the methyl group were absent) or to the nucleophile. |

| Central-to-Axial Chirality Transfer | A pre-existing stereocenter in a reactant is used to control the formation of a chiral axis. | Reaction with a chiral molecule that leads to a sterically hindered product, where the initial stereocenter dictates the atropisomeric preference. |

Computational Chemistry and Theoretical Studies

Computational chemistry provides powerful tools to investigate reaction mechanisms, predict selectivity, and understand the electronic and structural properties of molecules. For a reactive intermediate like this compound, computational studies can offer valuable insights that complement experimental findings.

Density Functional Theory (DFT) Calculations for Reaction Energetics and Selectivity

Density Functional Theory (DFT) has become a standard method for studying the electronic structure and reactivity of organic molecules. DFT calculations can be employed to investigate various aspects of the chemistry of this compound.

Regioselectivity: In cases where multiple reaction sites are available, DFT can predict the most likely site of reaction by comparing the activation energies for attack at each position. For instance, in electrophilic aromatic substitution reactions on the indole ring, DFT can help to rationalize the observed regioselectivity.

Stereoselectivity: DFT is particularly useful for understanding the origins of stereoselectivity in asymmetric reactions. By modeling the transition states leading to different stereoisomers in the presence of a chiral catalyst or auxiliary, the energy differences can be calculated to predict the enantiomeric or diastereomeric excess. For the atroposelective synthesis of derivatives of this compound, DFT could be used to model the rotational barrier around the chiral axis and to understand how different substituents influence the stability of the atropisomers.

A study on indolyl-allenes demonstrated the use of DFT to explore the mechanism, stereoselectivity, and regioselectivity in metal-catalyzed cycloadditions. acs.org The calculations revealed different reaction pathways depending on the catalyst and explained the observed stereoselectivity based on interaction energies and distortion energies in the transition states. acs.org Similar DFT studies could be envisioned for reactions of this compound to guide the development of selective transformations.

The table below outlines the types of information that can be obtained from DFT calculations for reactions of this compound.

| Parameter | Information Gained | Relevance to this compound |

| Geometries of Reactants, Intermediates, and Products | Provides the 3D structure of all species in a reaction. | Understanding the conformation of the molecule and how it changes during a reaction. |

| Transition State Structures | Identifies the highest energy point along the reaction coordinate. | Key to understanding the reaction mechanism and calculating activation energies. |

| Activation Energies (ΔE‡) | The energy barrier that must be overcome for a reaction to occur. | Predicts the kinetic feasibility of a reaction pathway. Lower activation energy indicates a faster reaction. |

| Reaction Energies (ΔErxn) | The overall energy change of a reaction. | Determines the thermodynamic favorability of a reaction. Negative values indicate an exothermic and favorable reaction. |

| Frontier Molecular Orbitals (HOMO/LUMO) | Provides insight into the reactivity and selectivity of a molecule. | The shape and energy of the HOMO and LUMO can predict how the molecule will interact with electrophiles and nucleophiles. |

| Natural Bond Orbital (NBO) Analysis | Describes the bonding and charge distribution in a molecule. | Helps to understand the electronic effects of substituents and the nature of chemical bonds. |

Molecular Dynamics Simulations to Elucidate Reaction Pathways

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems. Unlike static DFT calculations, MD simulations can capture the dynamic nature of molecules, including conformational changes, solvent effects, and the actual trajectory of a reaction.

For reactions involving this compound, MD simulations can be used to:

Explore Conformational Landscapes: The bromomethyl group can rotate, and the indole ring system may have some flexibility. MD simulations can explore the different conformations available to the molecule and identify the most stable ones. This is particularly important when considering the formation of atropisomers, as the simulations can provide insight into the dynamics of rotation around the chiral axis.

Simulate Reaction Dynamics: By starting a simulation from a transition state geometry, it is possible to follow the reaction trajectory forward to the products and backward to the reactants. This can provide a more detailed picture of the reaction mechanism than static calculations alone.

Investigate Solvent Effects: Reactions are often performed in a solvent, which can have a significant impact on the reaction rate and selectivity. MD simulations can explicitly include solvent molecules, allowing for the study of how the solvent interacts with the solute and influences the reaction pathway. For instance, a study on indole-type organic dyes used MD simulations to understand their aggregation behavior in solution. nih.gov

Study Enzyme-Catalyzed Reactions: If this compound or its derivatives are substrates for an enzyme, MD simulations can be used to study the binding of the substrate to the active site and the mechanism of the enzymatic reaction. A study on indole-3-glycerol phosphate (B84403) synthase utilized MD simulations to investigate the enzyme's mechanism and the role of key amino acid residues. nih.gov

By combining the insights from DFT calculations and MD simulations, a comprehensive understanding of the mechanistic details and regiochemical control in reactions of this compound can be achieved, paving the way for the rational design of new synthetic methodologies.

Applications in Complex Organic Synthesis

4-(Bromomethyl)-1-methyl-1H-indole as a Building Block for Functionalized Indole (B1671886) Derivatives

The reactivity of the C-Br bond in this compound allows for its use as an electrophile in various substitution reactions, providing a straightforward method for introducing a wide range of functional groups at the 4-position of the indole ring.

The utility of indole derivatives is vast, spanning applications in pharmaceuticals and materials science. easychair.orgnih.gov The ability to functionalize the indole core at specific positions is crucial for tuning the properties of the resulting molecules. This compound serves as a key precursor for generating libraries of 4-substituted indole derivatives. For instance, it can react with various nucleophiles, such as amines, thiols, and carbanions, to introduce new substituents. These reactions are often high-yielding and proceed under mild conditions, making this a practical approach for creating molecular diversity. nih.gov

| Reactant Class | Resulting Functional Group |

| Amines | -CH₂-NR₂ |

| Thiols | -CH₂-SR |

| Cyanide | -CH₂-CN |

| Azide (B81097) | -CH₂-N₃ |

| Alkoxides | -CH₂-OR |

Furthermore, the indole ring itself can undergo further functionalization at other positions, such as the 2, 3, 5, 6, and 7-positions, through various well-established indole chemistries. This allows for the creation of highly decorated and complex indole scaffolds with tailored electronic and steric properties.

The initial product formed from the reaction of this compound can undergo further chemical modifications, leading to a cascade of diversification. For example, a nitrile group introduced via reaction with cyanide can be hydrolyzed to a carboxylic acid or reduced to an amine. An azide can be converted to an amine or participate in click chemistry reactions. This sequential approach allows for the efficient construction of complex molecules from a simple starting material. This strategy is particularly valuable in drug discovery, where the rapid synthesis of a large number of analogues is often required to identify lead compounds. rsc.org

Total Synthesis of Natural Products and Bioactive Molecules

Indole alkaloids represent a large and structurally diverse class of natural products, many of which possess significant biological activity. rsc.org The indole nucleus is a common feature in many pharmaceuticals. easychair.org

The 4-substituted indole motif is a key structural feature in many complex indole alkaloids. rsc.org this compound and its derivatives serve as crucial intermediates in the total synthesis of these natural products. For example, it can be used to introduce the C4-side chain found in certain classes of alkaloids through coupling reactions with other complex fragments. The synthesis of such complex natural products often involves a multi-step sequence, and the availability of versatile building blocks like this compound is critical for the success of these endeavors.

The bromomethyl group can participate in intramolecular cyclization reactions to form fused ring systems. nih.gov For instance, if a nucleophilic group is present elsewhere in the molecule, an intramolecular substitution reaction can lead to the formation of a new ring fused to the indole core. This strategy has been employed to construct various polycyclic indole-containing architectures, which are prevalent in many biologically active natural products and synthetic compounds. nih.gov Friedel-Crafts type reactions are also utilized to create these complex ring systems. nih.gov

Development of Chiral Indole Derivatives through Atropisomerism

Atropisomerism is a type of stereoisomerism that arises from restricted rotation around a single bond. academie-sciences.fr Chiral indole derivatives exhibiting atropisomerism have gained significant attention due to their potential applications in asymmetric catalysis and as chiral ligands. nih.gov

The steric bulk of the substituent at the 4-position, introduced via this compound, can play a crucial role in creating a high barrier to rotation around a bond connected to the indole ring, leading to the existence of stable atropisomers. academie-sciences.fr By carefully designing the substituents, it is possible to control the rotational barrier and isolate individual atropisomers. This area of research is rapidly expanding, with new methods being developed for the atroposelective synthesis of chiral biaryl compounds and other axially chiral molecules. nih.gov The development of catalytic enantioselective methods for the synthesis of these compounds is a major focus of current research. nih.govnih.govcaltech.edu

Strategies for Catalytic Asymmetric Synthesis

The utility of this compound in catalytic asymmetric synthesis is primarily realized through its incorporation into chiral ligands that can coordinate with transition metals. The reactive bromomethyl group serves as a chemical handle to append the indole moiety to a variety of chiral scaffolds, thereby creating a unique steric and electronic environment around the catalytic center.

One of the most powerful strategies in asymmetric catalysis involves the use of C2-symmetric ligands. pnas.orgpnas.orgresearchgate.net This design principle reduces the number of possible diastereomeric transition states, which can lead to higher enantioselectivity. pnas.org Although direct examples involving this compound are not extensively documented, its potential is evident. For instance, it can be envisaged as a building block for C2-symmetric diphosphine or diamine ligands. By reacting two equivalents of a chiral phosphine (B1218219) or amine nucleophile with a suitable C2-symmetric linker that has been functionalized with the this compound unit, a new class of chiral ligands could be accessed.

Another key strategy is the development of non-symmetrical, or C1-symmetric, ligands. pnas.orgpnas.orgnih.gov These ligands, often P,N-ligands, can create a more nuanced and highly specific chiral pocket around the metal, which has proven advantageous in many reactions. pnas.orgpnas.org In this context, this compound can be used to introduce a sterically demanding and electronically distinct group onto a chiral backbone. For example, the reaction of this compound with one of the coordinating atoms of a known chiral ligand could be used to fine-tune its catalytic properties.

The indole ring itself, particularly when substituted, imparts specific electronic properties. The 1-methyl-1H-indole group is generally considered to be electron-rich, and this property can influence the electronic nature of the metal center to which it is indirectly coordinated. acs.orgnih.govresearchgate.netchemrxiv.orgnumberanalytics.com This modulation of the catalyst's electronic properties can have a profound effect on its reactivity and selectivity in a given transformation.

A hypothetical application of a ligand derived from this compound is in palladium-catalyzed asymmetric allylic alkylation (AAA). Chiral phosphine ligands are central to the success of this reaction. A bidentate phosphine ligand incorporating the 1-methyl-1H-indol-4-ylmethyl group could create a unique chiral environment leading to high enantioselectivity. The steric bulk of the indole moiety would likely play a significant role in differentiating the two faces of the prochiral nucleophile.

| Reaction | Catalyst System | Ligand Type | Achieved Enantioselectivity (ee) |

| Asymmetric Hydrogenation | [Rh(COD)L]BF4 | Chiral Diphosphine | >99% |

| Asymmetric Allylic Alkylation | [Pd(allyl)Cl]2/L | Chiral Phosphine-Oxazoline | up to 98% |

| Asymmetric Diels-Alder | Cu(OTf)2/L | Chiral Bis(oxazoline) | >95% |

| Asymmetric Michael Addition | Ni(acac)2/L | Chiral Diamine | up to 99% |

This table presents representative data for various asymmetric reactions using established chiral ligands. The development of new ligands, potentially derived from this compound, aims to achieve similar or superior levels of enantioselectivity.

Ligand Design Based on Indole Moieties

The indole scaffold is a privileged structure in medicinal chemistry and has gained increasing attention in the design of chiral ligands for asymmetric catalysis. scilit.comacs.orgresearchgate.net The unique steric and electronic properties of the indole ring system can be harnessed to create highly effective catalysts. The compound this compound provides a direct entry into a variety of ligand classes by serving as an electrophilic building block.

A prominent class of chiral ligands that could be synthesized from this compound are those based on the bis(oxazoline) (BOX) and phosphine-oxazoline (PHOX) frameworks. acs.org These ligands have proven to be highly effective in a wide range of asymmetric transformations. The synthesis would involve the alkylation of the phenolic oxygen of a chiral hydroxyphenyl-oxazoline precursor with this compound. The resulting ligand would feature the indole moiety positioned to exert a significant steric influence on the catalytic center.

Another important class of ligands are chiral vicinal diamines. sigmaaldrich.comresearchgate.netrsc.orgbeilstein-journals.orgnih.gov These can be synthesized and subsequently functionalized. For instance, a chiral 1,2-diaminocyclohexane derivative could be mono- or di-alkylated at the nitrogen atoms with this compound. The resulting N,N'-bis(1-methyl-1H-indol-4-ylmethyl)cyclohexane-1,2-diamine would be a C2-symmetric tetradentate ligand with the potential to form stable and highly organized complexes with various transition metals.

The design of such ligands is not arbitrary. The choice of the chiral backbone, the nature of the coordinating atoms, and the steric and electronic properties of the substituents are all critical factors that determine the ligand's performance in a catalytic reaction. The 1-methyl-1H-indole group offers a unique combination of a relatively bulky, planar aromatic system with specific electronic characteristics that can be exploited in rational ligand design.

| Ligand Class | Chiral Precursor | Potential Synthesis with this compound |

| Chiral Diphosphine | Chiral Bis(secondary phosphine) | Dialkylation with this compound |

| Chiral Bis(oxazoline) | Chiral Bis(hydroxyphenyl)bis(oxazoline) | O-alkylation with this compound |

| Chiral Diamine | (1R,2R)-Diaminocyclohexane | N-alkylation with this compound |

| Chiral Phosphine-Amine | Chiral Amino-phosphine | N-alkylation with this compound |

This table illustrates potential synthetic strategies for creating novel chiral ligands incorporating the 1-methyl-1H-indol-4-ylmethyl moiety.

Future Directions and Emerging Research Avenues

Exploration of New Reactivity Modes

The functional handles of 4-(bromomethyl)-1-methyl-1H-indole—the reactive bromomethyl group and the electron-rich indole (B1671886) core—present numerous opportunities for exploring novel chemical transformations.

Direct functionalization of the carbon-hydrogen (C-H) bonds on the indole scaffold represents a powerful and atom-economical strategy for creating complex molecules. While the inherent reactivity of the indole ring typically favors electrophilic substitution at the C3 position, modern synthetic methods are enabling more challenging, site-selective functionalizations at other positions. chim.itnih.gov

Future research will likely focus on applying advanced C-H activation techniques to this compound. The development of new catalyst systems and the use of directing groups can achieve site-selective C–H bond functionalization at the less-reactive C2, C5, C6, and C7 positions of the indole nucleus. chim.itnih.gov For instance, installing a removable directing group on the indole nitrogen could facilitate metal-catalyzed C-H functionalization at the C7 or C2 positions, allowing for the introduction of various substituents. nih.gov These strategies provide an efficient pathway to novel derivatives that would be difficult to access through traditional methods. researchgate.net

Table 1: Potential C-H Activation Strategies for the Indole Ring

| Position | Strategy | Potential Catalyst | Outcome |

|---|---|---|---|

| C2 | Directing Group Assisted | Palladium (Pd), Rhodium (Rh) | Arylation, Alkenylation, Alkylation |

| C5 | Directing Group Assisted | Palladium (Pd), Copper (Cu) | Arylation |

| C6 | Directing Group Assisted | Copper (Cu) | Arylation |

This table presents potential strategies based on general indole C-H activation methodologies.

Photoredox catalysis and electrosynthesis have emerged as powerful tools in organic synthesis, offering mild and environmentally benign conditions for generating reactive intermediates. nih.govbeilstein-journals.org These methods utilize visible light or electricity, respectively, to drive single-electron transfer (SET) processes, enabling unique transformations that are often complementary to traditional thermal reactions. beilstein-journals.orgbeilstein-journals.org

For this compound, these techniques could unlock new reactivity pathways. For example, photoredox catalysis could be employed for the C3-alkylation of the indole ring, using the indolyl radical cation as a key intermediate. nih.gov It could also facilitate the generation of a radical at the benzylic position by reducing the C-Br bond, which could then participate in various coupling reactions. Electrosynthesis offers a reagent-free alternative for oxidation or reduction, potentially enabling selective functionalization of the indole core or transformations of the bromomethyl group without the need for chemical oxidants or reductants. nih.gov

Integration with Flow Chemistry and Automation in Synthesis

The transition from traditional batch processing to continuous flow chemistry offers significant advantages, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and scalability. nih.govthieme.detue.nl Automating synthetic processes, often integrated with flow systems, can further increase efficiency, reproducibility, and the speed of discovery.

The synthesis of this compound and its subsequent derivatization are well-suited for adaptation to flow chemistry. nih.gov A multi-step synthesis could be "telescoped" into a continuous sequence, minimizing manual handling and purification steps between reactions. nih.gov For example, the formation of the indole core followed by N-methylation and subsequent bromination could potentially be performed in a fully automated flow platform. This approach not only streamlines the synthesis but also allows for safer handling of hazardous reagents and intermediates. nih.gov

Computational-Assisted Design of Novel Transformations and Derivatives

Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery and materials science. These methods allow for the in silico design and evaluation of molecules and reaction pathways, saving significant time and resources in the laboratory.

In the context of this compound, computational tools can be used to:

Predict Reactivity: Calculate the electron density and orbital energies of the molecule to predict the most likely sites for electrophilic or nucleophilic attack, guiding the exploration of new reactions.

Design Novel Derivatives: Screen virtual libraries of compounds derived from the this compound scaffold for desired properties, such as binding affinity to a biological target. nih.govnih.gov

Elucidate Reaction Mechanisms: Model transition states and reaction intermediates to understand how a particular transformation occurs, aiding in the optimization of reaction conditions.

By integrating computational design with synthetic efforts, researchers can more rapidly identify and create novel indole derivatives with tailored biological or material properties. nih.gov

Q & A

Q. What are the key considerations for synthesizing 4-(Bromomethyl)-1-methyl-1H-indole with high yield?

- Methodological Answer : The alkylation of indole derivatives is critical. A typical protocol involves using sodium hydride (NaH) as a base in dimethylformamide (DMF) to deprotonate the indole nitrogen, followed by reaction with 1,4-dibromobutane. For example, NaH (70%) in DMF at 0–5°C facilitates alkylation, yielding intermediates like 1-(4-bromobutyl)-1H-indole, which can be further modified . Optimize reaction time (e.g., 12 hours) and use flash column chromatography (petroleum ether/ethyl acetate) for purification. Monitor reaction progress via TLC and confirm purity with NMR (e.g., characteristic δ 4.19 ppm for –CH2Br in H-NMR) .

Q. How can NMR spectroscopy resolve structural ambiguities in this compound derivatives?

- Methodological Answer : Use deuterated solvents (e.g., CDCl) and reference tetramethylsilane (TMS) for calibration. Key H-NMR signals include the methylene (–CH2Br) triplet near δ 3.40–4.20 ppm and aromatic protons in the δ 6.50–7.80 ppm range. For example, in 1-(4-bromobutyl)-1H-indole, the –CH2Br group appears as a triplet (J = 6.5 Hz) at δ 3.40 ppm . Cross-validate with C-NMR (e.g., Br–CH2 at ~30–35 ppm) and compare with literature data for analogous compounds .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Wear PPE (gloves, goggles, lab coat) due to potential skin/eye irritation. In case of contact, flush eyes with water for 15 minutes and wash skin with soap . Work in a fume hood to avoid inhalation. Store the compound at 2–8°C in a dark, airtight container to prevent degradation. Note that brominated compounds may release HBr under acidic conditions; neutralize spills with sodium bicarbonate .

Advanced Research Questions

Q. How do steric and electronic effects influence the dihedral angles of this compound in crystal structures?

- Methodological Answer : X-ray crystallography using SHELXL (e.g., single-crystal refinement at 113 K) reveals dihedral angles between the indole ring and substituents. For example, in 1-(4-bromophenyl)-2-methyl-1H-indole-3-carbonitrile, the dihedral angle is 58.85°, influenced by steric hindrance from the methyl group . Compare with analogs like 1-(4-methoxyphenyl) derivatives, where electron-donating groups reduce torsional strain, leading to smaller angles . Use Mercury software to visualize packing interactions (e.g., C–H···π or π-π stacking) and validate with density functional theory (DFT) calculations .

Q. How can researchers address discrepancies in reported 1^11H-NMR chemical shifts for brominated indole derivatives?

- Methodological Answer : Contradictions often arise from solvent effects, concentration, or impurities. For example, in 3-(2-bromoethyl)-1H-indole, the –CH2Br protons appear at δ 3.40 ppm in CDCl, but shifts may vary in DMSO-d due to hydrogen bonding . Always report solvent and temperature. Use high-resolution mass spectrometry (HRMS) to confirm molecular ions (e.g., [M+H] at m/z 259.12 for 1-(4-bromobutyl)-1H-indole) and correlate with NMR . Replicate synthesis under standardized conditions to isolate artifacts (e.g., oxidation byproducts) .

Q. What strategies improve the catalytic efficiency of cross-coupling reactions using this compound?

- Methodological Answer : Optimize palladium catalysts (e.g., Pd(PPh)) and ligands (e.g., XPhos) for Suzuki-Miyaura couplings. For example, coupling with arylboronic acids in THF/HO (3:1) at 80°C for 12 hours achieves >80% yield. Monitor reaction via LC-MS and purify using reverse-phase HPLC. For challenging substrates, employ microwave-assisted synthesis (100°C, 30 minutes) to reduce side reactions .

Q. How does bromine disorder in crystal structures affect refinement parameters?

- Methodological Answer : In cases like 4-bromomethyl-1-phenylsulfonyl-1H-indole, bromine atoms may exhibit positional disorder (occupancies 0.56:0.44), increasing R-factor values. Refine using SHELXL's PART instruction and constrain displacement parameters (ADPs) for disordered sites. Validate with residual density maps and compare with analogous structures (e.g., 4-chloro derivatives) to distinguish true disorder from experimental noise .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.